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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals minimize
autofluorescence when using Cy5.5 DBCO in their experiments.

Frequently Asked Questions (FAQS)

Q1: What is autofluorescence and why is it a problem?

Al: Autofluorescence is the natural fluorescence emitted by biological materials when excited
by light.[1] This intrinsic fluorescence can originate from various endogenous molecules within
cells and tissues, such as collagen, elastin, lipofuscin, and red blood cells.[2][3] It becomes a
significant issue in fluorescence-based assays as it can mask the specific signal from your
fluorescent probe (in this case, Cy5.5 DBCO), leading to a low signal-to-noise ratio, false
positives, and difficulty in interpreting results.[4][5]

Q2: Why was Cy5.5, a far-red dye, chosen for my experiments?

A2: Using fluorophores that excite and emit in the red to far-red region of the spectrum (620-
750 nm) is a common and effective strategy to reduce the impact of autofluorescence.[2] Most
endogenous fluorophores that cause autofluorescence are excited by UV to green light and
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emit in the blue to green range (350-550 nm).[2][6] Cy5.5 has an excitation maximum of
approximately 678 nm and an emission maximum of around 695 nm, placing it in a spectral
window where autofluorescence from biological samples is significantly lower.[7][8]

Q3: What are the common sources of autofluorescence in my samples?
A3: Autofluorescence can stem from several sources within your biological samples:

o Endogenous Fluorophores: Molecules like collagen, elastin, riboflavin, NADH, and lipofuscin
are naturally fluorescent.[2][3] Lipofuscin, in particular, is a major source of autofluorescence
in aged tissues, especially in the brain and spinal cord.[4][9]

 Fixation: Aldehyde-based fixatives such as formaldehyde, paraformaldehyde, and
glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form
fluorescent products.[1][2]

» Red Blood Cells: The heme groups in red blood cells are a significant source of
autofluorescence.[2][3]

o Culture Media and Buffers: Some components in cell culture media, like phenol red and fetal
bovine serum (FBS), can contribute to background fluorescence.[6][10]

Q4: Can the DBCO moiety itself contribute to background signal?

A4: While the primary function of the DBCO group is to react with azides in a copper-free click
chemistry reaction, there is a possibility of non-specific binding, which could contribute to
background signal. This can be due to hydrophobic interactions with cellular components.[11]
Proper blocking steps are crucial to minimize this.

Troubleshooting Guide
Issue 1: High background fluorescence across the entire sample.

Q: I am observing high background fluorescence even in my negative control samples. What
could be the cause and how can | fix it?

A: High background across the entire sample is often due to widespread autofluorescence or
non-specific binding of the Cy5.5 DBCO probe.
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Potential Causes and Solutions:

Potential Cause Recommended Solution

Aldehyde fixatives are a common culprit.[2]

Consider switching to an organic solvent fixative

like ice-cold methanol or ethanol.[2][5] If you
o must use an aldehyde fixative, reduce the

Fixation-Induced Autofluorescence ) i o

concentration and incubation time to the

minimum required.[11] You can also treat the

sample with a reducing agent like sodium

borohydride after fixation.

If working with tissues, perfuse the animal with

phosphate-buffered saline (PBS) before fixation
Autofluorescence from Red Blood Cells

to remove red blood cells.[2][3] For blood

samples, perform a red blood cell lysis step.[2]

Ensure adequate blocking of your samples. Use
a blocking buffer containing a protein like bovine
serum albumin (BSA) or serum from a species
Non-Specific Binding of Cy5.5 DBCO different from your primary antibody's host. Also,
consider titrating your Cy5.5 DBCO
concentration to find the optimal balance

between signal and background.[11]

If performing live-cell imaging, use a phenol red-

free medium.[6] Also, try reducing the
Autofluorescence from Culture Media concentration of fetal bovine serum (FBS) in

your staining buffer, as it can be a source of

autofluorescence.[10]

Issue 2: Punctate or granular background fluorescence.

Q: My images show bright, punctate spots of background fluorescence, which can be mistaken
for a real signal. What is this and how can | eliminate it?

A: This type of background is often caused by lipofuscin granules, which are autofluorescent
and accumulate in the lysosomes of aging cells.[9]
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Potential Causes and Solutions:

Treatment

Description

Advantages

Disadvantages

Sudan Black B (SBB)

A lipophilic dye that

quenches lipofuscin
autofluorescence.[9]
[12]

Very effective at
reducing lipofuscin
autofluorescence.[13]
[14]

Can introduce its own
background
fluorescence in the
red and far-red
channels, potentially
interfering with Cy5.5
signal.[9][15]

TrueBlack® Lipofuscin
Autofluorescence

Quencher

A reagent specifically
designed to quench
lipofuscin
autofluorescence with
minimal background in
the far-red spectrum.
[91[15]

Effectively quenches
lipofuscin with less
background in the red
and far-red channels
compared to SBB.[15]

A commercial reagent
that needs to be

purchased.

Vector® TrueVIEW®
Autofluorescence

Quenching Kit

A kit designed to
reduce
autofluorescence from
various sources,
including lipofuscin,
collagen, and red
blood cells.[4][16]

Effective across a
broad spectral range
and compatible with
many fluorophores,
including cyanine
dyes.[4][16]

A commercial kit.

Issue 3: Low signal-to-noise ratio where the specific signal is weak.

Q: My specific Cy5.5 signal is weak and difficult to distinguish from the background. How can |

improve my signal-to-noise ratio?

A: A low signal-to-noise ratio can be due to a combination of weak specific staining and

underlying autofluorescence.

Potential Causes and Solutions:
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Strategy Description

Titrate your Cy5.5 DBCO concentration to
Optimize Probe Concentration maximize the specific signal without increasing
the background.[11]

Photobleaching can reduce your specific signal.
Use Antifade Mounting Media Use a high-quality antifade mounting medium to

preserve the fluorescence of Cy5.5.

If you can acquire images of an unstained
control sample, you can use software to subtract

Computational Subtraction Methods the autofluorescence signal from your stained
sample. Techniques include spectral unmixing
and vectorial subtraction.[17][18][19]

Adjust the gain and exposure time on your

microscope to enhance the signal. Be careful
Optimize Imaging Parameters not to saturate the detector. Use appropriate

filter sets for Cy5.5 to minimize bleed-through

from other channels.[20]

Experimental Protocols
Protocol 1: Sudan Black B Treatment for Reducing
Lipofuscin Autofluorescence

This protocol is adapted for use with sections that have already been stained with Cy5.5
DBCO.

e Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir
in the dark for 1-2 hours and filter before use.[12][21]

o Apply SBB: After your final wash step following Cy5.5 DBCO incubation, apply the SBB
solution to your tissue sections for 10-20 minutes at room temperature.[21]

o Wash: Briefly rinse the sections with 70% ethanol, followed by several quick rinses with PBS.
[21]
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e Mount: Mount the coverslip using an appropriate antifade mounting medium.

Protocol 2: Sodium Borohydride Treatment for
Aldehyde-Induced Autofluorescence

This treatment should be performed after fixation and before permeabilization and blocking.

o Prepare Solution: Immediately before use, prepare a 1 mg/mL solution of sodium
borohydride in ice-cold PBS. The solution will fizz.[21]

 Incubate: Incubate your fixed cells or tissue sections in the sodium borohydride solution for
10 minutes on ice. Repeat this step two more times with fresh solution for a total of three
incubations.[21]

e Wash: Rinse the samples thoroughly with PBS (3-4 times, 5 minutes each) to remove all
traces of sodium borohydride.

e Proceed with Staining: Continue with your standard immunofluorescence protocol
(permeabilization, blocking, staining with Cy5.5 DBCO).

Protocol 3: Spectral Unmixing for Autofluorescence
Subtraction

This is a computational approach that requires a microscope with spectral imaging capabilities.
e Acquire Reference Spectra:

o Image an unstained control sample under the same imaging conditions as your
experimental samples. This will provide the spectral signature of the autofluorescence.

o Image a sample stained only with Cy5.5 DBCO to get its pure emission spectrum.

o Acquire Experimental Image: Image your fully stained sample, acquiring a full spectral image
(lambda stack) at each pixel.[22]

o Perform Linear Unmixing: Use the imaging software's linear unmixing algorithm.[17][22]
Provide the reference spectra for autofluorescence and Cy5.5. The software will then
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calculate the contribution of each spectrum to the mixed signal at each pixel and separate
them into distinct channels.[17][22]

Visualizations
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Caption: General experimental workflow for using Cy5.5 DBCO with optional steps for
autofluorescence reduction.
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Fixation-Induced Lipofuscin Granules Red Blood Cells General/Diffuse Background

Switch to Methanol Fixation Treat with Sudan Black B Perfuse Tissue with PBS Optimize Blocking & Probe Conc.
or use Sodium Borohydride or TrueBlack® before Fixation Use Spectral Unmixing

Improved Signal-to-Noise

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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